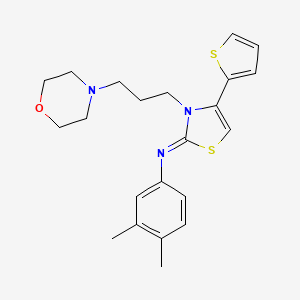
4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its molecular formula, the type and number of bonds, its stereochemistry, and its conformation.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
The disposition and metabolism of related compounds, such as SB-649868, have been extensively studied in humans. These studies are crucial for understanding the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents. For instance, the metabolism of SB-649868, an orexin receptor antagonist, involves oxidation and rearrangement of the benzofuran ring, indicating complex metabolic pathways that are essential for drug development and safety evaluation (Renzulli et al., 2011).
Synthesis of Novel Pharmaceutical Agents
The synthesis of new chemical entities derived from structural modifications of "4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" has led to the discovery of compounds with potential anti-inflammatory, analgesic, antitubercular, and antibacterial activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities and Mechanisms of Action
The compound and its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. These studies contribute to the understanding of their mechanisms of action at the molecular level, which is fundamental for the rational design of drugs targeting specific biological pathways. For instance, urea and thiourea derivatives of piperazine doped with febuxostat exhibited promising antiviral and antimicrobial activities, underscoring the compound's potential in addressing infectious diseases (Krishna Reddy et al., 2013).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, and the hazards associated with its use.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please note that this is a general approach and the specific details would vary depending on the compound . For “4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide”, you may need to consult specialized databases or scientific literature for more detailed information. It’s also possible that this compound is novel and hasn’t been extensively studied yet. In that case, experimental studies would be needed to gather this information.
Eigenschaften
IUPAC Name |
4-[[(3,5-dimethoxyphenyl)carbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(28)24-14-15-7-9-27(10-8-15)22(29)26-17-5-3-16(23)4-6-17/h3-6,11-13,15H,7-10,14H2,1-2H3,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZYKVWEKIGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)
![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)
![9-Aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/no-structure.png)
![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2659741.png)

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)
![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)